molecular formula C14H14OS B13119598 1-Phenyl-2-(thiophen-3-yl)butan-1-one

1-Phenyl-2-(thiophen-3-yl)butan-1-one

Cat. No.: B13119598
M. Wt: 230.33 g/mol
InChI Key: QJPFFTKMQKCZCH-UHFFFAOYSA-N
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Description

1-Phenyl-2-(thiophen-3-yl)butan-1-one is a ketone derivative featuring a phenyl group at the first carbon and a thiophen-3-yl substituent at the second carbon of a butanone backbone. Its structure combines aromatic (phenyl) and heteroaromatic (thiophene) moieties, which confer unique electronic and steric properties. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and functional materials.

Properties

Molecular Formula

C14H14OS

Molecular Weight

230.33 g/mol

IUPAC Name

1-phenyl-2-thiophen-3-ylbutan-1-one

InChI

InChI=1S/C14H14OS/c1-2-13(12-8-9-16-10-12)14(15)11-6-4-3-5-7-11/h3-10,13H,2H2,1H3

InChI Key

QJPFFTKMQKCZCH-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CSC=C1)C(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Phenyl-2-(thiophen-3-yl)butan-1-one can be synthesized through several methods. One common approach involves the Claisen-Schmidt condensation reaction between acetophenone and thiophene-3-carboxaldehyde in the presence of a base such as sodium hydroxide. The reaction typically occurs in an ethanol solvent under reflux conditions, leading to the formation of the desired product after purification .

Industrial Production Methods

Industrial production of 1-Phenyl-2-(thiophen-3-yl)butan-1-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, industrial processes may incorporate advanced purification techniques such as column chromatography and recrystallization to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-2-(thiophen-3-yl)butan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: Electrophilic substitution reactions can occur on the phenyl or thiophene rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) can be employed for substitution reactions.

Major Products Formed

Scientific Research Applications

1-Phenyl-2-(thiophen-3-yl)butan-1-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Phenyl-2-(thiophen-3-yl)butan-1-one and its derivatives involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes. In anticancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

2-Phenyl-1-(thiophen-3-yl)butan-1-one

A positional isomer of the target compound, 2-phenyl-1-(thiophen-3-yl)butan-1-one (CAS: 1597209-11-4), reverses the substituent positions, placing the phenyl group at the second carbon and the thiophen-3-yl group at the first carbon. Despite sharing the molecular formula $ \text{C}{14}\text{H}{14}\text{OS} $, this isomer exhibits distinct reactivity due to altered electronic effects. The thiophen-3-yl group at the ketone-bearing carbon may enhance electrophilicity compared to the phenyl-substituted analog, influencing nucleophilic addition pathways .

Thiophen-2-yl vs. Thiophen-3-yl Substitution

The position of the thiophene substituent significantly impacts properties. For example, 1-phenyl-2-(thiophen-2-yl)butan-1-one (synthesized in 55% yield as a colorless oil) demonstrates differing solubility and steric hindrance compared to the thiophen-3-yl variant.

Substituent Variants

Sulfur-Containing Analogs
  • 1-Phenyl-2-(phenylthio)butan-1-one (7aa) : Replacing the thiophen-3-yl group with a phenylthio moiety ($ \text{SPh} $) increases electron density at the α-carbon, facilitating nucleophilic substitutions. NMR data ($ \delta{13}\text{C} $ 196.1 for the ketone) and IR absorption ($ \nu{\text{C=O}} $ 1682 cm$^{-1}$) highlight distinct electronic environments compared to thiophene-containing analogs .
  • 2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)butan-1-one : Introducing a pyrrolidinyl group ($ \text{C}{14}\text{H}{12}\text{OS} $) enhances solubility in polar solvents but reduces thermal stability due to increased steric bulk .
Silyloxy-Functionalized Derivatives

The compound 1-phenyl-2-(thiophen-2-yl)-4-((triisopropylsilyl)oxy)butan-1-one incorporates a silyloxy group, which improves lipophilicity and protects reactive hydroxyl intermediates during synthesis. This modification is critical for multi-step reactions requiring orthogonal protection strategies .

Simplified Analogs

  • 1-(Thiophen-2-yl)butan-1-one : A simpler analog ($ \text{C}8\text{H}{10}\text{OS} $, MW 154.23) lacking the phenyl group exhibits lower melting points and higher volatility. It is stored at 2–8°C to prevent degradation, contrasting with the stability of bulkier phenyl-substituted derivatives .

Reactivity Trends

  • Electrophilicity : Thiophen-3-yl-substituted ketones exhibit moderate electrophilicity compared to phenylthio analogs due to the electron-withdrawing nature of sulfur.
  • Steric Effects : Bulky substituents (e.g., silyloxy groups) hinder nucleophilic attack at the ketone, necessitating elevated reaction temperatures .

Table 1: Physical Properties of Selected Analogs

Compound Molecular Formula Molecular Weight Key Properties Reference
1-Phenyl-2-(thiophen-3-yl)butan-1-one $ \text{C}{14}\text{H}{14}\text{OS} $ 230.33 Intermediate in drug synthesis
2-Phenyl-1-(thiophen-3-yl)butan-1-one $ \text{C}{14}\text{H}{14}\text{OS} $ 230.33 Lipophilic, stable at RT
1-(Thiophen-2-yl)butan-1-one $ \text{C}8\text{H}{10}\text{OS} $ 154.23 Volatile, requires cold storage

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